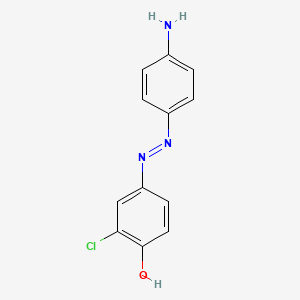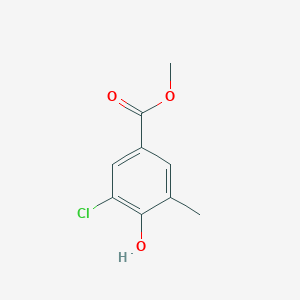
1,5-Dichloro-2,4-bis(methylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2,4-bis(methylsulfanyl)benzene: is an organic compound with the molecular formula C8H8Cl2S2 It is characterized by the presence of two chlorine atoms and two methylsulfanyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2,4-bis(methylsulfanyl)benzene using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2,4-bis(methylsulfanyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2,4-bis(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: There is ongoing research into the potential therapeutic applications of derivatives of this compound. Some derivatives may exhibit antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1,5-dichloro-2,4-bis(methylsulfanyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms or methylsulfanyl groups are replaced by other functional groups. This process involves the formation of a positively charged benzenonium intermediate, which then reacts with a nucleophile to form the final product .
Comparación Con Compuestos Similares
1,5-Dichloro-2,4-bis(methylsulfinyl)benzene: This compound has sulfinyl groups instead of methylsulfanyl groups, leading to different chemical properties and reactivity.
1,4-Dichlorobenzene: This compound lacks the methylsulfanyl groups, making it less reactive in certain types of chemical reactions.
Uniqueness: 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene is unique due to the presence of both chlorine and methylsulfanyl groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
78176-67-7 |
|---|---|
Fórmula molecular |
C8H8Cl2S2 |
Peso molecular |
239.2 g/mol |
Nombre IUPAC |
1,5-dichloro-2,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8Cl2S2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 |
Clave InChI |
CDUKUDGLQKXDTM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1Cl)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)



![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)







